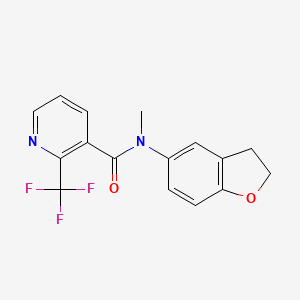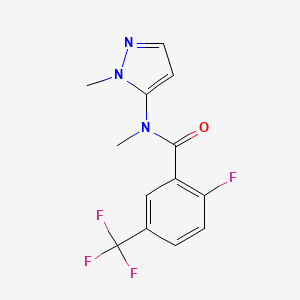
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, in cancer cells, it has been found to inhibit the activity of enzymes involved in DNA replication and cell division. In inflammatory cells, it has been found to suppress the production of pro-inflammatory cytokines by inhibiting the activation of transcription factors. In neuronal cells, it has been found to reduce oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in cells and animals. For example, in cancer cells, it has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, it has been found to reduce the production of inflammatory cytokines, leading to the suppression of inflammation. In neuronal cells, it has been found to protect against oxidative stress and inflammation, leading to the preservation of neuronal function.
実験室実験の利点と制限
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of low concentrations in experiments. Another advantage is its selectivity, which allows for the targeting of specific molecular targets in cells. However, a limitation of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide. One direction is the optimization of its synthesis method to improve the yield and purity of the compound. Another direction is the identification of its molecular targets in cells to better understand its mechanism of action. Additionally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential in various diseases. Further studies are also needed to evaluate its safety and efficacy in animal models and clinical trials.
合成法
The synthesis of N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with N-ethyl-N-(3-pyridinylmethyl)amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
科学的研究の応用
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. In inflammation research, it has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines. In neurological research, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S/c1-4-19(12(2)13-6-5-9-18-11-13)23(20,21)14-7-8-15(17)16(10-14)22-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASYYJGINYKHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-fluoro-3-methoxy-N-(1-pyridin-3-ylethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)

![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634144.png)
![1-(2-Methyloxolan-3-yl)-3-[1-(4-methylphenoxy)propan-2-yl]urea](/img/structure/B7634151.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-2-(2-phenylimidazol-1-yl)propanamide](/img/structure/B7634165.png)
![2-fluoro-3-methyl-N-[3-(pyridin-3-ylmethoxy)pyridin-2-yl]benzamide](/img/structure/B7634167.png)
![N-[5-carbamoyl-2-(dimethylamino)phenyl]-2-fluoro-3-methylbenzamide](/img/structure/B7634169.png)

![N-tert-butyl-2-(cyclopropylmethyl)-4-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7634185.png)
![2-fluoro-3-methyl-N-[4-(oxolan-3-ylmethoxy)phenyl]benzamide](/img/structure/B7634191.png)

![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)